3,5-Dibromothiophene-2-carboxylic acid (CAS 7311-68-4) is a highly functionalized, solid-state heterocyclic building block (mp 215-220 °C) essential for the synthesis of complex pharmaceuticals, agrochemicals, and advanced organic materials . Featuring an electron-withdrawing carboxylic acid group and two strategically positioned bromine atoms, this compound serves as a critical precursor for transition-metal-catalyzed cross-coupling reactions. Its primary industrial value lies in its predictable reactivity profile, enabling site-selective sequential functionalization to yield unsymmetrical 3,5-disubstituted thiophenes without the need for complex downstream isomer separations [1].
Substituting 3,5-dibromothiophene-2-carboxylic acid with crude dibromothiophene mixtures, unbrominated thiophene-2-carboxylic acid, or regioisomers like 4,5-dibromothiophene-2-carboxylic acid severely compromises synthetic efficiency. Crude mixtures require costly and low-yielding chromatographic separations to isolate target isomers. Unbrominated analogs necessitate late-stage electrophilic bromination, which often suffers from poor regiocontrol and over-bromination, generating inseparable impurities. Furthermore, the specific 3,5-substitution pattern provides a unique electronic environment where the C5-bromine is highly activated by the adjacent sulfur and the electron-withdrawing C2-carboxylic group, a kinetic advantage that guarantees absolute regiocontrol during initial cross-coupling—an advantage absent in less differentiated dihalothiophenes [1].
In the synthesis of complex therapeutic scaffolds, the regioselectivity of the dihalothiophene precursor is paramount. Studies on the esterified derivative of 3,5-dibromothiophene-2-carboxylic acid demonstrate absolute site-selectivity during Suzuki cross-coupling. When subjected to palladium-catalyzed coupling with arylboronic acids, the reaction occurs exclusively at the highly activated C5 position, yielding the 5-aryl-3-bromothiophene-2-carboxylate intermediate in up to 90% yield, with 0% reaction observed at the sterically hindered C3 position[1]. This contrasts sharply with less differentiated dihalides, which yield statistical mixtures of mono- and di-coupled products.
| Evidence Dimension | Regioselectivity in first-pass Suzuki coupling |
| Target Compound Data | Exclusively C5 coupling (~90% yield, 0% C3 coupling) |
| Comparator Or Baseline | Symmetric or unactivated dihalothiophenes (Mixed C3/C5 coupling and over-reaction) |
| Quantified Difference | 100% site-selectivity for C5 over C3 in the initial coupling step |
| Conditions | Pd(PPh3)4, K2CO3, toluene, 70 °C, 1 equivalent of arylboronic acid |
Guarantees high-yielding, predictable synthesis of unsymmetrical disubstituted thiophenes, eliminating the need for expensive purification of regioisomers in industrial scale-up.
The intact carboxylic acid functionality of 3,5-dibromothiophene-2-carboxylic acid proves highly efficient for direct amide bond formation, even when coupled with bulky, sterically hindered amines. In the patented synthesis of quinoline-based SERCA modulators, reacting this compound with 8-aminoquinaldine using standard EDC/DIPEA coupling conditions successfully yields the target di-brominated amide precursor [1]. The presence of the bulky C3-bromine atom does not sterically prohibit the amidation at C2, allowing the retention of both halogens for subsequent late-stage diversification or to serve as critical hydrophobic pharmacophore elements.
| Evidence Dimension | Amidation viability with bulky ortho-substituents |
| Target Compound Data | Successfully couples with 8-aminoquinaldine to form intact dibromo-amide |
| Comparator Or Baseline | Unsubstituted thiophene-2-carboxylic acid (Lacks the necessary halogen pharmacophores for SERCA activity) |
| Quantified Difference | Enables the direct incorporation of a sterically demanding 3,5-dibromothiophene motif in a single step |
| Conditions | EDC-HCl, DIPEA, DMF, room temperature, 20 hours |
Confirms that the compound's steric bulk does not impede standard peptide-coupling workflows, making it an ideal drop-in precursor for library generation.
For industrial procurement and pilot-plant processing, the physical state of a building block dictates handling protocols and storage costs. 3,5-Dibromothiophene-2-carboxylic acid is a stable crystalline solid with a high melting point of 215-220 °C. In contrast, common baseline precursors like 2,3,5-tribromothiophene are low-melting solids or liquids (mp 25-27 °C) that require specialized temperature-controlled storage and are prone to degradation or volatilization [1]. The high melting point of the 3,5-dibromo acid ensures excellent shelf-life, straightforward gravimetric dispensing, and compatibility with standard powder-handling equipment.
| Evidence Dimension | Melting point and physical state |
| Target Compound Data | Solid, mp 215-220 °C |
| Comparator Or Baseline | 2,3,5-Tribromothiophene (Liquid/low-melting solid, mp 25-27 °C) |
| Quantified Difference | ~190 °C higher melting point |
| Conditions | Standard laboratory temperature and pressure |
Drastically reduces storage complexity and handling risks, allowing for precise weighing and formulation in large-scale manufacturing.
Due to its absolute C5-regioselectivity in Suzuki couplings, this compound is the optimal starting material for synthesizing complex, unsymmetrical therapeutic agents like PPARβ/δ agonists, where distinct aryl groups must be installed sequentially at the 5- and 3-positions without isomer contamination [1].
The compound serves as a direct, sterically tolerant precursor for quinoline-based SERCA modulators, where the intact 3,5-dibromo substitution pattern is required for specific target binding and the carboxylic acid is utilized for direct amidation with aminoquinaldines [2].
The dual bromine handles allow for the iterative cross-coupling of extended pi-conjugated systems, making it a valuable building block for synthesizing specialized dithienylethene photochromic switches and organic semiconductors where precise regiocontrol dictates the final material's electronic properties [1].
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